(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid
Overview
Description
(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with tert-butyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This may involve continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), bases (e.g., NaOH).
Scientific Research Applications
(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Biological Applications: Boronic acids are known to interact with diols, making them useful in the design of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: Potential use in the development of boron-containing drugs, which can exhibit unique pharmacological properties.
Industrial Applications: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium(II) complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and dimethoxy groups, making it less sterically hindered and potentially less selective in reactions.
4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane: Contains additional methoxy groups, which can influence its reactivity and solubility.
(4-Methoxyphenyl)boronic Acid: Contains a single methoxy group, affecting its electronic properties compared to (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid.
Uniqueness
This compound is unique due to the presence of both tert-butyl and dimethoxy groups, which can influence its steric and electronic properties, making it more selective in certain reactions and potentially offering different reactivity profiles compared to simpler boronic acids .
Properties
IUPAC Name |
(3-tert-butyl-4,5-dimethoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-12(2,3)9-6-8(13(14)15)7-10(16-4)11(9)17-5/h6-7,14-15H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJXKJAHMOTLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC)C(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434954 | |
Record name | Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168985-95-3 | |
Record name | Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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